2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of both benzothiazole and benzamide moieties in the structure contributes to its potential as a bioactive molecule.
Mechanism of Action
Target of Action
The compound 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives are greatly influenced by the substituents on the thiazole ring .
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome .
Biochemical Pathways
Thiazole derivatives are known to interact with various targets to induce biological effects .
Result of Action
Thiazole derivatives are known for their wide range of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that substituents on a particular position of the thiazole ring can affect the biological outcomes to a great extent .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(1,3-benzothiazol-2-yl)benzamide: Lacks the fluoro substituent, which may affect its biological activity.
2,4-dichloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Contains a methyl group instead of a fluoro group, leading to different properties.
2,4-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide: Has a chloro substituent instead of a fluoro group, which may alter its activity.
Uniqueness
The presence of the fluoro group in 2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide enhances its biological activity and specificity compared to similar compounds .
Properties
IUPAC Name |
2,4-dichloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2FN2OS/c15-7-1-3-9(10(16)5-7)13(20)19-14-18-11-4-2-8(17)6-12(11)21-14/h1-6H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKHFTVVHPAUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.